2-(tert-Butoxy)-4-fluoroanisole
Description
Its molecular structure combines electron-withdrawing (fluoro) and electron-donating (tert-butoxy) substituents, creating unique electronic and steric effects. Key properties inferred from analogous compounds include:
- Molecular weight: ~198.25 g/mol (estimated from substituent contributions).
- Physical state: Likely a liquid or low-melting solid due to the tert-butoxy group’s bulkiness and reduced crystallinity compared to simpler anisoles .
- Reactivity: The tert-butoxy group may act as a steric shield, while the fluoro substituent directs electrophilic substitution reactions.
Properties
Molecular Formula |
C11H15FO2 |
|---|---|
Molecular Weight |
198.23 g/mol |
IUPAC Name |
4-fluoro-1-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15FO2/c1-11(2,3)14-10-7-8(12)5-6-9(10)13-4/h5-7H,1-4H3 |
InChI Key |
NKIKRHGIYGFQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)F)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(tert-Butoxy)-4-fluoroanisole can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroanisole with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity. Industrial production methods may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
2-(tert-Butoxy)-4-fluoroanisole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound is susceptible to nucleophilic aromatic substitution reactions, particularly at the fluoro-substituted position.
Scientific Research Applications
2-(tert-Butoxy)-4-fluoroanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are explored for their potential biological activity and therapeutic effects.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)-4-fluoroanisole involves its interaction with molecular targets through various pathways. For example, in elimination reactions, the compound can undergo E2 elimination to form alkenes. The tert-butoxy group acts as a bulky base, facilitating the removal of protons and the formation of double bonds .
Comparison with Similar Compounds
Comparison with Fluoroanisole Isomers
Fluoroanisole isomers (ortho-, meta-, para-) differ in substituent positioning, leading to distinct properties (Table 1):
Key Findings :
- Electronic Effects : The para-fluoro group is electron-withdrawing, while the tert-butoxy group (via oxygen’s lone pairs) is electron-donating. This combination may create a polarized aromatic ring, altering regioselectivity in further substitutions .
- Purity Requirements : 4-Fluoroanisole dominates industrial use (≥99% purity), suggesting that 2-(tert-Butoxy)-4-fluoroanisole may require similar rigorous purification for specialized applications .
Comparison with Halogen-Substituted Anisoles
Compounds like 5-Bromo-2-chloro-4-fluoroanisole () highlight the impact of additional halogens:
| Compound | Substituents | Molecular Weight (g/mol) | Key Differences from Target Compound |
|---|---|---|---|
| 5-Bromo-2-chloro-4-fluoroanisole | C2: Cl; C4: F; C5: Br | ~249.45 | - Higher molecular weight - Enhanced electron-withdrawing effects (Br, Cl) reduce ring reactivity |
| 2-(tert-Butoxy)-4-fluoroanisole | C2: tert-butoxy; C4: F | ~198.25 | - tert-Butoxy group increases steric bulk but donates electrons |
Reactivity Insights :
- Bromine and chlorine substituents in halogenated analogs increase molecular weight and electron-withdrawing effects, making the aromatic ring less prone to electrophilic attack compared to the target compound.
- The tert-butoxy group’s electron-donating nature may stabilize positive charges in intermediates, favoring certain reaction pathways .
Comparison with tert-Butoxy-Substituted Analogs
4-Hydroxy-3-tert-butylanisole (CAS 25013-16-5, ) provides insights into tert-butyl substitution effects:
| Compound | Substituents | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| 4-Hydroxy-3-tert-butylanisole | C3: tert-butyl; C4: OH | 180.25 | - Hydroxyl group increases polarity and acidity - Likely solid at room temperature |
| 2-(tert-Butoxy)-4-fluoroanisole | C2: tert-butoxy; C4: F | ~198.25 | - tert-Butoxy group enhances lipophilicity - Fluorine reduces hydrogen-bonding capacity |
Functional Group Impact :
- The hydroxyl group in 4-Hydroxy-3-tert-butylanisole enables hydrogen bonding, increasing solubility in polar solvents. In contrast, the tert-butoxy group in the target compound enhances lipid solubility, favoring use in non-aqueous reaction systems .
Biological Activity
2-(tert-Butoxy)-4-fluoroanisole is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a tert-butoxy group and a fluorine atom significantly influences its chemical properties, enhancing its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2-(tert-Butoxy)-4-fluoroanisole can be represented as follows:
This compound features a fluoro-substituted anisole structure, where the tert-butoxy group contributes to its lipophilicity and metabolic stability. The fluorine atom is known to enhance the biological activity of organic compounds by affecting their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles.
Biological Activity
Research indicates that compounds with similar structures to 2-(tert-Butoxy)-4-fluoroanisole exhibit notable antimicrobial and anti-inflammatory activities. The introduction of fluorine into organic molecules often results in significant changes in their biological behavior, making them valuable candidates for drug development .
Antimicrobial Activity
Studies have shown that fluorinated compounds can interact with bacterial membranes or enzymes, potentially leading to increased antimicrobial efficacy. For instance, similar fluorinated anisoles have demonstrated effectiveness against various bacterial strains, suggesting that 2-(tert-Butoxy)-4-fluoroanisole may possess comparable properties.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that 2-(tert-Butoxy)-4-fluoroanisole could be explored for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds:
- Antimicrobial Efficacy : A study on 4-fluoroanisole derivatives found that modifications at the ortho or para positions significantly impacted their antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that 2-(tert-Butoxy)-4-fluoroanisole may exhibit similar interactions.
- Inflammation Models : In vivo studies using animal models of inflammation reported that certain fluorinated compounds reduced edema and inflammatory markers significantly. These findings support the hypothesis that 2-(tert-Butoxy)-4-fluoroanisole may have therapeutic potential in treating inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Fluoroanisole | Fluorine at para position | Simple structure; used as a reference compound |
| 2-Fluoro-4-tert-butylanisole | Fluorine at ortho position | Increased steric hindrance due to tert-butyl group |
| 3-Fluoroanisole | Fluorine at meta position | Different electronic effects compared to para/ortho |
| 4-tert-Butylphenol | Hydroxyl group instead of methoxy | Used in studies related to phenolic compounds |
The uniqueness of 2-(tert-Butoxy)-4-fluoroanisole lies in its combination of both tert-butoxy and fluoro substituents, which can significantly influence its reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
